molecular formula C8H8N2O B589736 7-Methoxyimidazo[1,2-a]pyridine CAS No. 342613-71-2

7-Methoxyimidazo[1,2-a]pyridine

Cat. No. B589736
M. Wt: 148.165
InChI Key: JARHRSPZSZITEF-UHFFFAOYSA-N
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Description

“7-Methoxyimidazo[1,2-a]pyridine” is a chemical compound with the CAS Number: 342613-71-2 . It has a molecular weight of 148.16 . The compound is typically stored in a dry environment at 2-8°C . It is usually in a solid or liquid physical form .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives, which includes 7-Methoxyimidazo[1,2-a]pyridine, involves radical reactions . These reactions can be facilitated through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . For instance, 2-methylimidazo[1,2-a]pyridine can react with bromine and iodine, leading to the formation of 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .


Molecular Structure Analysis

The linear formula of 7-Methoxyimidazo[1,2-a]pyridine is C8H8N2O . The InChI code for this compound is 1S/C8H8N2O/c1-11-7-2-4-10-5-3-9-8(10)6-7/h2-6H,1H3 .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines, including 7-Methoxyimidazo[1,2-a]pyridine, can undergo direct functionalization . This process is considered an efficient strategy for constructing imidazo[1,2-a]pyridine derivatives .


Physical And Chemical Properties Analysis

7-Methoxyimidazo[1,2-a]pyridine has a molecular weight of 148.16 . It is typically stored in a dry environment at 2-8°C . The compound is usually in a solid or liquid physical form .

Scientific Research Applications

  • Breast Cancer Chemotherapy : Selenylated imidazo[1,2-a]pyridines, including compounds with a 7-methoxyimidazo[1,2-a]pyridine moiety, have shown promising activity against breast cancer cells. They inhibit cell proliferation, induce DNA cleavage, and cause apoptosis in cancer cells (Almeida et al., 2018).

  • Chemical Synthesis : The synthesis of 2-Mercapto-5-methoxyimidazo[4,5-b]pyridine from 2,6-Dichloropyridine has been explored, indicating the chemical versatility of related compounds (Guan Jin, 2010).

  • Copper Ion Binding : Studies on the binding of copper ions by 8-substituted-imidazo[1,2-a]pyridines, including methoxy variants, provide insights into potential applications in coordination chemistry (Decock et al., 1989).

  • Antitumor Agents : Polymethoxylated fused pyridine ring systems, including pyrido[3,2-c]pyridines and others with methoxylated groups, have been synthesized and evaluated for antitumor activity. Some compounds showed effectiveness against various tumor cell lines (Rostom et al., 2009).

  • Antimicrobial Agents : New dihydroimidazo[1,2-a]pyridines, which are related to 7-Methoxyimidazo[1,2-a]pyridine, have been synthesized and evaluated for their antibacterial and antifungal activities, demonstrating their potential as antimicrobial agents (Salhi et al., 2020).

  • Serotonin Receptor Antagonists : Conformationally restricted fused imidazole derivatives, including those with imidazo[1,2-a]pyridine structure, have been evaluated as serotonin (5-HT3) receptor antagonists, potentially useful for treating irritable bowel syndrome and cancer chemotherapy-induced nausea and vomiting (Ohta et al., 1996).

  • Antiulcer Agents : Imidazo[1,2-a]pyridines substituted at the 3-position have been synthesized and evaluated as potential antiulcer agents, showing cytoprotective properties in ethanol and HCl-induced ulcer models (Starrett et al., 1989).

Safety And Hazards

The safety information for 7-Methoxyimidazo[1,2-a]pyridine indicates that it should be handled with care . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . The use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Imidazo[1,2-a]pyridines, including 7-Methoxyimidazo[1,2-a]pyridine, are recognized as valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have a wide range of applications in medicinal chemistry . Therefore, the future directions for this compound could involve further exploration of its potential applications in drug discovery and development .

properties

IUPAC Name

7-methoxyimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-11-7-2-4-10-5-3-9-8(10)6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARHRSPZSZITEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=CN2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80666269
Record name 7-Methoxyimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80666269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxyimidazo[1,2-a]pyridine

CAS RN

342613-71-2
Record name 7-Methoxyimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80666269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred suspension of 4-methoxypyridin-2-ylamine (4.50 g, 36.3 mmol), chloroacetaldehyde (8.54 g of a 50 wt % solution in water, 54.4 mmol) and sodium hydrogencarbonate (6.09 g, 72.6 mmol) in ethanol (70 ml) was heated under reflux for 4 h. The solvent was evaporated and the residue partitioned between ethyl acetate and water. The organic layer was washed with brine, dried and evaporated to give an orange oil. Purification by silica gel chromatography eluting with 2% methanol in dichloromethane gave 7-methoxyimidazo[1,2-α]pyridine (2.40 g, 45%) as a brown oil. 1H NMR (400 MHz, CDCl3) δH 3.85 (3H, s), 6.50 (1H, d, J 7), 6.88 (1H, s), 7.41 (1H, s), 7.48 (1H, s), 7.92 (1H, d, J 7).
Quantity
4.5 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
6.09 g
Type
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Reaction Step Two
Quantity
70 mL
Type
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Reaction Step Two

Citations

For This Compound
7
Citations
H Li, S Ouyang, Y Zhang, K Peng, W Fang, Z Liu… - European Journal of …, 2022 - Elsevier
STAT3 is a promising therapeutic target for the treatment of gastric cancer, which is one of the most common solid tumors worldwide. In the previous works, we discovered a series of …
Number of citations: 1 www.sciencedirect.com
Y Zhang, R Chen, Z Wang, L Wang… - The Journal of Organic …, 2021 - ACS Publications
A convenient one-pot, three-component reaction has been developed for the synthesis of 3-aroylimidazo[1,2-a]-N-heterocycles from aryl ketones and 2-amino-N-heterocycles using …
Number of citations: 19 pubs.acs.org
R Semwal, C Ravi, R Kumar, R Meena… - The Journal of Organic …, 2018 - ACS Publications
We report herein an effective method for the halogenation of imidazo-fused heterocycles using readily available sodium salts (NaCl/NaBr/NaI) as halogen source and K 2 S 2 O 8 (or) …
Number of citations: 88 pubs.acs.org
Y Chen, S Wang, L Zhao, C Rong, T Liu, H Sun… - …, 2018 - thieme-connect.com
A metal-free catalytic oxidative cyclization of 2-aminopyridines and 2-aminobenzothiazole with lignin model 2-phenoxyacetophenones was developed, in which inexpensive iodine was …
Number of citations: 9 www.thieme-connect.com
Y Zhang, Z Chen, W Wu, Y Zhang… - The Journal of organic …, 2013 - ACS Publications
CuI-catalyzed aerobic oxidative synthesis of imidazoheterocycles has been achieved. Four hydrogen atoms were removed in one step. This protocol was compatible with a broad range …
Number of citations: 109 pubs.acs.org
E Menhaji-Klotz, KD Hesp, AT Londregan… - Journal of Medicinal …, 2018 - ACS Publications
C–X–C chemokine receptor type 7 (CXCR7) is involved in cardiac and immune pathophysiology. We report the discovery of a novel 1,4-diazepine CXCR7 modulator, demonstrating for …
Number of citations: 19 pubs.acs.org
R Kumar, C Ravi, D Rawat… - European Journal of …, 2018 - Wiley Online Library
Potassium tert‐butoxide was used to promote the arylation of imidazo‐fused heterocycles with diaryliodonium salts under transition‐metal‐free conditions. The described process …

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